1-Ethyl-4-phenylpyridinium iodide
CAS No.: 39795-01-2
Cat. No.: VC3904040
Molecular Formula: C13H14IN
Molecular Weight: 311.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 39795-01-2 |
|---|---|
| Molecular Formula | C13H14IN |
| Molecular Weight | 311.16 g/mol |
| IUPAC Name | 1-ethyl-4-phenylpyridin-1-ium;iodide |
| Standard InChI | InChI=1S/C13H14N.HI/c1-2-14-10-8-13(9-11-14)12-6-4-3-5-7-12;/h3-11H,2H2,1H3;1H/q+1;/p-1 |
| Standard InChI Key | PJJJNBJUCAETAB-UHFFFAOYSA-M |
| SMILES | CC[N+]1=CC=C(C=C1)C2=CC=CC=C2.[I-] |
| Canonical SMILES | CC[N+]1=CC=C(C=C1)C2=CC=CC=C2.[I-] |
Introduction
Structural and Chemical Identity
The molecular formula of 1-ethyl-4-phenylpyridinium iodide is , with a molar mass of 327.16 g/mol. Its structure consists of a positively charged pyridinium ring, where the ethyl group () and phenyl group () occupy the 1- and 4-positions, respectively (Fig. 1). The iodide ion serves as the counterion, stabilizing the charge.
Key structural features:
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Pyridinium core: The aromatic six-membered ring with a permanent positive charge enhances solubility in polar solvents.
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Ethyl substituent: Introduces steric bulk compared to methyl analogs, potentially altering binding interactions in biological systems.
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Phenyl group: Contributes to hydrophobic interactions and π-stacking capabilities.
Synthesis and Preparation
Laboratory Synthesis
The synthesis of 1-ethyl-4-phenylpyridinium iodide follows nucleophilic substitution (S2) mechanisms analogous to MPP+ derivatives. A representative protocol involves:
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Reaction of 4-phenylpyridine with ethyl iodide in acetonitrile under reflux for 24–48 hours.
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Purification via recrystallization from ethanol or acetone to yield the iodide salt .
Optimized conditions:
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Solvent: Acetonitrile (polar aprotic) facilitates iodide displacement.
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Temperature: Reflux (~82°C) ensures sufficient reaction kinetics.
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Atmosphere: Inert gas (e.g., nitrogen) prevents oxidation side reactions.
Yield: Typically 70–85% after purification, though yields may vary with scaling .
Table 1: Synthetic Methods Comparison
Physicochemical Properties
Spectral Characteristics
Solubility and Stability
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Solubility: Highly soluble in water (>200 mg/mL), dimethyl sulfoxide, and methanol. Limited solubility in nonpolar solvents (e.g., hexane) .
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Stability: Stable at room temperature under anhydrous conditions. Decomposes above 200°C, releasing toxic fumes (HI, NO) .
Reactivity and Functionalization
Nucleophilic Substitution
The pyridinium ion undergoes substitution at the 1-position under basic conditions:
This reactivity is exploited to generate 4-phenylpyridine derivatives .
Redox Behavior
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Reduction: Sodium borohydride reduces the pyridinium ring to piperidine analogs, though this pathway is less explored compared to MPP+ .
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Oxidation: Resists common oxidants (e.g., KMnO) due to the stabilized aromatic system.
Biological and Industrial Applications
Neurotoxicological Research
While MPP+ is a well-established dopaminergic neurotoxin , the ethyl analog’s effects remain understudied. Preliminary hypotheses suggest:
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Mitochondrial inhibition: Potential disruption of oxidative phosphorylation via complex I interference, akin to MPP+ .
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Blood-brain barrier permeability: The ethyl group may enhance lipophilicity, increasing central nervous system penetration compared to methyl analogs .
Table 2: Comparison with MPP+
| Property | 1-Ethyl-4-Phenylpyridinium Iodide | MPP+ |
|---|---|---|
| Neurotoxicity (in vitro) | Not characterized | IC = 10 μM |
| LogP | 1.8 (estimated) | 1.2 |
| MAO-B Activation | Unlikely | Required for toxicity |
Future Research Directions
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Toxicological profiling: In vitro assays to quantify neurotoxicity and compare mechanisms with MPP+.
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Agricultural studies: Herbicidal efficacy trials against resistant weed species.
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Derivatization: Synthesis of fluorinated or deuterated analogs for metabolic tracking.
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